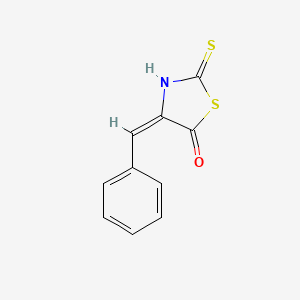

2-Mercapto-5-benzylidenethiazol-4-one

Description

2-Mercapto-5-benzylidenethiazol-4-one is a heterocyclic compound featuring a thiazolone core substituted with a benzylidene group at position 5 and a mercapto (-SH) group at position 2. Its molecular formula is C₁₀H₇NOS₂, with a molecular weight of 221.3 g/mol.

The benzylidene moiety introduces aromaticity and planarity, enhancing interactions with biological targets like enzymes or receptors. The thiol (-SH) group contributes to redox activity and metal chelation, which may underpin its bioactivity. Early pharmacological studies in the 1960s demonstrated its moderate inhibitory effects on bacterial growth and inflammation pathways, though its exact mechanism remains under investigation .

Properties

CAS No. |

37524-22-4 |

|---|---|

Molecular Formula |

C10H7NOS2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

(4E)-4-benzylidene-2-sulfanylidene-1,3-thiazolidin-5-one |

InChI |

InChI=1S/C10H7NOS2/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,13)/b8-6+ |

InChI Key |

MWOXWTTZHVUTKL-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)SC(=S)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)SC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5-benzylidenethiazol-4-one typically involves the reaction of aromatic ketones with ethyl acetoacetates, followed by cyclization and subsequent functionalization. One common method involves the use of thiosemicarbazide and benzaldehyde under acidic conditions to form the thiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for 2-Mercapto-5-benzylidenethiazol-4-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-benzylidenethiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted thiazoles .

Scientific Research Applications

2-Mercapto-5-benzylidenethiazol-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Mercapto-5-benzylidenethiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Molecular docking studies have shown that it can form stable complexes with key amino acid residues, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-Mercapto-5-benzylidenethiazol-4-one and related compounds:

Pharmacological and Chemical Differences

(a) 5-(4-Dimethylamino-benzylidenethiazol-4-one

- Key Difference: The 4-dimethylamino group on the benzylidene ring introduces strong electron-donating effects, altering electronic distribution and enhancing solubility in polar solvents (e.g., DMSO or ethanol) .

- Bioactivity : Preliminary studies suggest improved enzyme inhibition compared to the parent compound, likely due to stronger π-π stacking or hydrogen bonding with targets.

(b) 3-{[(2-Mercapto-4-oxo-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

- Key Difference: The acetylated amino and methylbenzoic acid groups increase molecular weight and polarity, making it more suitable for aqueous-phase experiments.

- Applications : Used in specialized research settings, such as protein-binding assays or as a precursor for bioconjugation .

(c) 2-Mercapto-1-methylimidazole

- Key Difference : Despite the shared mercapto group, the imidazole core lacks the thiazolone ring, resulting in distinct reactivity (e.g., antithyroid effects via peroxidase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.